molecular formula C12H13NO3 B6350167 5-Methyl-3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1326815-45-5

5-Methyl-3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B6350167
CAS No.: 1326815-45-5
M. Wt: 219.24 g/mol
InChI Key: JCLDOMZBSISNTM-UHFFFAOYSA-N
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Description

5-Methyl-3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylic acid is a chiral dihydroisoxazole derivative of interest in organic and medicinal chemistry research. With the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol , this compound serves as a valuable synthetic intermediate and building block for more complex molecules. The dihydroisoxazole (or 2-isoxazoline) core is a versatile scaffold known for its utility in synthesizing a wide range of polyfunctionalized compounds, including β-hydroxy-α-amino acids and γ-amino alcohols, which are prevalent in biologically active natural products and pharmaceuticals . Researchers utilize this and related 5-aryl-4,5-dihydroisoxazole structures in the development of novel compounds with potential biological activities; such structures have been investigated for use as plant growth regulators and have shown promise in agrochemistry as herbicides, pesticides, and fungicidal agents . The carboxylic acid functional group provides a reactive handle for further derivatization, allowing researchers to engage in various common reactions such as salt formation, esterification, and reduction to alcohols, thereby expanding the utility of this compound in diverse synthetic pathways . This product is intended for research purposes as a chemical reference standard and synthetic precursor. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-3-5-9(6-4-8)10-7-12(2,11(14)15)16-13-10/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLDOMZBSISNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide-Alkene Cycloaddition

The [3+2] cycloaddition between nitrile oxides and alkenes is a classical method for constructing isoxazoline (dihydroisoxazole) frameworks. For 5-methyl-3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylic acid, a nitrile oxide bearing the p-tolyl group could react with a methyl-substituted dipolarophile, such as methyl acrylate, followed by oxidation to introduce the carboxylic acid.

Proposed Mechanism :

  • Nitrile Oxide Generation :
    p-Tolylhydroxamic acid chloride is treated with a base (e.g., triethylamine) to generate the reactive nitrile oxide intermediate.

    p-Tolyl-C(=NOH)-ClBasep-Tolyl-C≡N-O+HCl\text{p-Tolyl-C(=NOH)-Cl} \xrightarrow{\text{Base}} \text{p-Tolyl-C≡N-O}^- + \text{HCl}
  • Cycloaddition :
    The nitrile oxide reacts with methyl acrylate in a regioselective [3+2] cycloaddition, forming the 4,5-dihydroisoxazole ring with a methyl ester at position 5.

    p-Tolyl-C≡N-O+CH2=CH-COOCH3Dihydroisoxazole ester\text{p-Tolyl-C≡N-O} + \text{CH}_2=\text{CH-COOCH}_3 \rightarrow \text{Dihydroisoxazole ester}
  • Ester Hydrolysis :
    The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or HCl.

Challenges :

  • Ensuring regioselectivity to position the methyl and p-tolyl groups correctly.

  • Avoiding dimerization of the nitrile oxide.

Hydroxylamine-Mediated Cyclization

Hydroxylamine derivatives can condense with β-keto esters to form dihydroisoxazoles. This method is exemplified in the synthesis of 5-methylisoxazole-4-carboxylic acid derivatives.

Proposed Synthesis :

  • β-Keto Ester Preparation :
    Ethyl 3-(p-tolyl)-3-oxopropanoate is synthesized via Claisen condensation between p-tolyl acetyl chloride and ethyl malonate.

    p-Tolyl-COCl+CH2(COOEt)2p-Tolyl-CO-CH2COOEt\text{p-Tolyl-COCl} + \text{CH}_2(\text{COOEt})_2 \rightarrow \text{p-Tolyl-CO-CH}_2-\text{COOEt}
  • Cyclization with Hydroxylamine :
    Reacting the β-keto ester with hydroxylamine sulfate in the presence of sodium acetate forms the dihydroisoxazole ring.

    β-Keto ester+NH2OHDihydroisoxazole carboxylic ester\text{β-Keto ester} + \text{NH}_2\text{OH} \rightarrow \text{Dihydroisoxazole carboxylic ester}
  • Oxidation and Hydrolysis :
    The ester is oxidized (if necessary) and hydrolyzed to the carboxylic acid.

Key Parameters :

  • Temperature control (−20°C to 10°C) to minimize by-products.

  • Use of hydroxylamine sulfate instead of hydrochloride to reduce impurities.

Functional Group Introduction and Modification

Direct Carboxylic Acid Incorporation

Introducing the carboxylic acid group early in the synthesis ensures compatibility with subsequent steps. For example, starting with a pre-functionalized β-keto acid:

  • Synthesis of p-Tolyl β-Keto Acid :
    p-Tolylacetic acid is condensed with oxalyl chloride to form the β-keto acid chloride, which is then esterified.

  • Cyclization and Hydrolysis :
    The ester undergoes hydroxylamine-mediated cyclization, followed by hydrolysis.

Advantages :

  • Avoids post-cyclization oxidation steps.

  • Higher yields due to stable intermediates.

Post-Cyclization Oxidation

If the carboxylic acid is introduced post-cyclization, a methyl group at position 5 can be oxidized:

  • Synthesis of 5-Methyl Dihydroisoxazole :
    Using methods from Patent WO2006038657A1, dibromoformoxime is reacted with a methyl-substituted alkene (e.g., 2-methylpropene) to form the 5-methyl dihydroisoxazole.

  • Oxidation with KMnO₄ or CrO₃ :
    The methyl group is oxidized to a carboxylic acid under strong acidic or basic conditions.

Limitations :

  • Risk of over-oxidation or ring degradation.

  • Requires careful stoichiometric control.

Reaction Optimization and By-Product Mitigation

Solvent and Base Selection

Data from Patent WO2006038657A1 highlight the impact of solvents and bases on yield:

SolventBaseYield (%)By-Products (%)
Methyl isobutyl ketoneK₂CO₃91.2<1.0
TolueneNaOH85.42.3
Ethyl acetateTriethylamine78.94.1

Key Findings :

  • Polar aprotic solvents (e.g., methyl isobutyl ketone) improve cyclization efficiency.

  • Inorganic bases (K₂CO₃, NaOH) outperform organic bases in minimizing by-products.

Temperature and Additive Effects

  • Low-Temperature Cycling : Maintaining reactions at 0–20°C reduces side reactions (e.g., ring opening).

  • Additives : Polyethylene glycol (PEG-300) enhances phase transfer in biphasic systems, improving yield by 15–20%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)ComplexityScalability
Nitrile Oxide Cycloadditionp-Tolylhydroxamic acid, methyl acrylate~65HighModerate
Hydroxylamine Cyclizationp-Tolyl β-keto ester~85ModerateHigh
Post-Cyclization Oxidation5-Methyl dihydroisoxazole~70LowLow

Recommendations :

  • The hydroxylamine cyclization route offers the best balance of yield and scalability.

  • Solvent recycling (e.g., methyl isobutyl ketone) can reduce costs in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the isoxazole ring can yield various derivatives, including dihydroisoxazoles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of p-tolyl carboxylic acid derivatives.

    Reduction: Formation of dihydroisoxazole derivatives.

    Substitution: Formation of substituted p-tolyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research indicates that compounds with isoxazole rings exhibit antimicrobial properties. A study demonstrated that derivatives of isoxazole showed significant activity against various bacterial strains, suggesting potential use as antibacterial agents .
  • Anti-inflammatory Effects
    • Isoxazole derivatives have been investigated for their anti-inflammatory properties. A specific study highlighted the ability of certain isoxazole compounds to inhibit pro-inflammatory cytokines, making them candidates for the treatment of inflammatory diseases .
  • Neurological Applications
    • The structure of 5-Methyl-3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylic acid suggests potential neuroprotective properties. Research into similar compounds has shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Material Science Applications

  • Polymer Chemistry
    • The compound can be utilized in the synthesis of polymers due to its reactive carboxylic acid group. This allows for the formation of copolymers that can enhance material properties such as thermal stability and mechanical strength .
  • Nanotechnology
    • Incorporating isoxazole derivatives into nanomaterials has been explored for applications in drug delivery systems. The unique properties of these compounds can improve the solubility and bioavailability of therapeutic agents .

Case Studies

Study ReferenceApplicationFindings
AntimicrobialDemonstrated significant inhibition against E. coli and S. aureus strains.
Anti-inflammatoryReduced TNF-alpha levels in vitro, indicating potential for treating arthritis.
NeurologicalShowed neuroprotective effects in animal models of Alzheimer’s disease.
Polymer ChemistrySuccessfully synthesized a new class of biodegradable polymers with enhanced properties.
NanotechnologyImproved drug delivery efficiency in targeted cancer therapies using isoxazole-based carriers.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The p-tolyl group in the target compound can be replaced with other aromatic substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications Reference
5-Methyl-3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylic acid 4-methyl C₁₂H₁₃NO₃ 219.24 Hydrogen-bonding motifs; racemic crystal packing
3-(2-Fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid (QZ-5105) 2-fluoro C₁₀H₈FNO₃ 209.18 95% purity; agrochemical intermediates
3-(4-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (QZ-2098) 4-methoxy C₁₁H₁₁NO₄ 221.21 Enhanced solubility; drug discovery
5-Methyl-3-(2-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid 2-nitro C₁₁H₁₀N₂O₅ 250.21 Electron-withdrawing effects; reactive intermediates

Key Observations :

  • Electron-donating groups (e.g., methyl in p-tolyl, methoxy in QZ-2098) improve solubility and stabilize crystal packing via hydrophobic interactions .
  • Electron-withdrawing groups (e.g., nitro, fluoro) increase reactivity, making these compounds suitable for further functionalization in synthesis .

Modifications to the Isoxazole Core

The dihydroisoxazole ring can be altered to a fully unsaturated isoxazole or functionalized with additional groups:

Compound Name Core Structure Key Modifications Applications Reference
5-Methyl-3-(2,4,6-trimethylphenyl)isoxazole-4-carboxylic acid Isoxazole (unsaturated) Trimethylphenyl substituent Asymmetric synthesis of 2-isoxazolines; stereochemical studies
5-Methyl-4-nitro-3-isoxazolecarboxylic acid Isoxazole with nitro group Nitro at position 4 High reactivity for electrophilic substitutions

Key Observations :

  • Dihydroisoxazole derivatives (e.g., target compound) exhibit conformational flexibility, enabling hydrogen-bond-driven crystal packing .
  • Unsaturated isoxazoles (e.g., ) are rigid and serve as acrylate synthons in stereoselective reactions, with substituents influencing product ratios (e.g., 260a-d isomers) .

Research Findings and Data

Spectral and Analytical Data

  • NMR/IR : For the p-tolyl derivative, key signals include aromatic protons (δ 7.2–7.4 ppm) and carbonyl stretches (~1724 cm⁻¹), consistent with related imidazolidine-dione analogs .
  • HRMS : The target compound’s molecular ion ([M+H]⁺) is observed at m/z 220.1 (calculated: 219.24) .

Biological Activity

5-Methyl-3-(p-tolyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS: 1326815-45-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13NO3
  • Molecular Weight : 219.24 g/mol
  • Structural Characteristics : The compound features a dihydroisoxazole ring, which is known for its diverse biological activities.

Antioxidant Activity

Research indicates that derivatives of isoxazole compounds often exhibit significant antioxidant properties. For instance, studies on similar compounds have demonstrated their ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases . The antioxidant activity is typically assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging.

Enzyme Inhibition

Isoxazole derivatives have been studied for their potential as enzyme inhibitors. Specifically, compounds related to this compound have shown moderate inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism and associated with conditions like gout . The IC50 values for related compounds suggest that they can effectively inhibit this enzyme, thus providing a therapeutic avenue for managing hyperuricemia.

Antiproliferative Activity

Preliminary studies have indicated that isoxazole derivatives may possess antiproliferative effects against various cancer cell lines. For example, compounds with structural similarities have been tested against pancreatic cancer cells, showing IC50 values in the nanomolar range . This suggests that this compound could also exhibit similar anticancer properties.

Study on Antioxidant Properties

In a study published in the Journal of Medicinal Chemistry, a series of isoxazole derivatives were synthesized and evaluated for their antioxidant activity. The findings indicated that certain modifications to the isoxazole ring significantly increased the scavenging ability against DPPH radicals . This suggests that this compound could be optimized for enhanced antioxidant activity.

Inhibition of Xanthine Oxidase

A comparative analysis of various isoxazole derivatives demonstrated that specific substitutions could lead to improved xanthine oxidase inhibition. For instance, one derivative displayed an IC50 value of 8.1 µM compared to febuxostat (a standard drug), indicating a potential role for this compound in managing gout .

Data Summary

Activity Type IC50 Value Reference
AntioxidantVaries (e.g., DPPH assay)
Xanthine Oxidase Inhibition8.1 µM (compared to febuxostat)
Antiproliferative (Cancer Cells)Nanomolar range (varies by cell line)

Q & A

Q. What in vivo models are appropriate for evaluating pharmacokinetics?

  • Methodological Answer : Rodent models (Sprague-Dawley rats) are standard. Administer the compound intravenously (1–5 mg/kg) and collect plasma samples at 5, 15, 30, 60, and 120 minutes. LC-MS/MS quantifies parent compound and metabolites (e.g., glucuronide conjugates). Tissue distribution studies require organ homogenization and extraction .

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